Technical Whitepaper: N-(Dithiocarboxy)-N-methyl-D-glucamine Sodium Salt (MGD)
Technical Whitepaper: N-(Dithiocarboxy)-N-methyl-D-glucamine Sodium Salt (MGD)
The following technical guide is structured as an advanced whitepaper designed for application scientists and researchers.
The Gold Standard Spin Trap for Aqueous Nitric Oxide Detection
Executive Summary
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt (MGD), often referred to as Sodium N-methyl-D-glucamine dithiocarbamate, is a specialized chelating agent widely recognized as the most effective hydrophilic spin trap for the detection of Nitric Oxide (NO) in biological systems.
Unlike hydrophobic traps (e.g., DETC) that target membrane-bound or intracellular NO, MGD forms a water-soluble complex with Iron(II) (
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
MGD is a dithiocarbamate derivative of N-methyl-D-glucamine.[1][2][3][][5][6][7][8] Its high water solubility is conferred by the polyhydroxyl glucamine tail, distinguishing it from other dithiocarbamate chelators.
| Parameter | Specification |
| Chemical Name | N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt |
| Common Abbreviations | MGD, MGD-Na, N-MDG-DTC |
| CAS Number | 91840-27-6 |
| Formula | |
| Molecular Weight | 293.34 g/mol |
| Solubility | Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents. |
| Appearance | White to off-white crystalline powder. |
| Stability | Hygroscopic.[3] Sensitive to oxidation in solution. Store solid at -20°C under desiccant. |
Mechanism of Action: The Spin Trapping Axis
MGD itself does not trap NO; it acts as a ligand. The functional spin trap is the Bis(N-methyl-D-glucamine dithiocarbamato)iron(II) complex, denoted as
The Chelation Chemistry
-
Complex Formation: Two MGD molecules chelate one Ferrous (
) ion via their sulfur atoms. -
NO Trapping: This planar
complex has a high affinity for NO, coordinating it axially to form a stable mononitrosyl-iron complex: .[9] -
EPR Detection: The resulting adduct is paramagnetic (
) and yields a characteristic three-line EPR spectrum (triplet) at room temperature, allowing for the direct quantification of NO.
Signal Specificity
-
g-factor:
[9] -
Hyperfine Splitting (
): Gauss -
Stability: The adduct is stable for 30–60 minutes in aqueous solution, significantly longer than the half-life of free NO (< 1 second).
Mechanistic Pathway Diagram
The following diagram illustrates the formation of the active trap, the trapping of NO, and the competing oxidation pathway that researchers must mitigate.
Figure 1: The reaction pathway of MGD spin trapping. Note that the active Fe(II) complex is susceptible to oxidation by oxygen, necessitating anaerobic preparation.
Validated Experimental Protocol
Objective: Preparation of the Fe-MGD spin trap and detection of NO in biological samples. Critical Constraint: The complex is oxygen-sensitive. All buffers must be deoxygenated.
Reagents Preparation
-
Buffer Selection: Use Krebs-HEPES or pure HEPES (20mM, pH 7.4).
-
Why: Avoid Phosphate Buffered Saline (PBS). Phosphate anions can compete with MGD for iron binding or cause iron precipitation.
-
-
MGD Stock (100 mM): Dissolve MGD sodium salt in deoxygenated water.
-
Iron Stock (20 mM): Dissolve
in deoxygenated water.-
Note: Prepare fresh. Ferrous iron oxidizes rapidly to Ferric iron (
) in air.
-
"Self-Validating" Activation Protocol
This protocol uses a 5:1 ratio of MGD to Iron. Excess MGD ensures all iron is chelated (preventing Fenton chemistry) and maintains the equilibrium towards the complex.
-
Degassing: Bubble Nitrogen or Argon gas through the buffer and water for at least 15 minutes.
-
Mixing (In Situ):
-
Add 1 volume of
stock to 5 volumes of MGD stock. -
Validation Check: The solution should turn a pale transparent yellow/green . If it turns dark brown or orange immediately, the iron has oxidized, or the MGD is degraded.
-
-
Final Concentration: The resulting mixture is the spin trap stock.
-
Typical final working concentrations in tissue/cell homogenates: 5–10 mM MGD / 1–2 mM Fe .
-
Application Workflow
-
In Vitro (Cell Lysates): Add the Fe-MGD complex to the cell suspension before stimulating NO production (e.g., before adding Calcium ionophore or L-Arginine).
-
In Vivo (Mice):
-
Inject the Fe-MGD mixture subcutaneously (s.c.) or intravenously (i.v.).
-
Dosage: Typically 0.4 mmol/kg body weight.
-
Harvest tissues (liver, kidney, blood) after 30 mins.
-
Validation: Tissues with high NO levels may show a slight darkening, but EPR is required for confirmation.
-
EPR Measurement Parameters (X-Band)
Set the spectrometer to the following baseline parameters for aqueous samples at room temperature:
| Parameter | Setting |
| Microwave Frequency | 9.4 GHz (X-Band) or 3.5 GHz (S-Band for whole animal) |
| Microwave Power | 10 - 20 mW |
| Modulation Amplitude | 2.0 - 3.0 G |
| Time Constant | 0.128 s |
| Scan Range | 100 G |
| Center Field | ~3350 G (depends on frequency) |
Troubleshooting & Critical Considerations
The "Nitrite Artifact"
Issue: In acidic conditions or in the presence of high reducing agents, Fe-MGD can generate NO from nitrite (
-
Maintain neutral pH (7.4).
-
Run a control with a NOS inhibitor (e.g., L-NAME). If the signal persists in the presence of L-NAME, it may be derived from nitrite reduction, not NOS activity.
Oxygen Sensitivity
Issue:
-
Strict anaerobic prep is required.
-
Sodium Dithionite (
): Can be added (1-2 mM) to keep the complex reduced, but use caution as excess dithionite can reduce other biological targets.
Signal Quantification
Issue: Absolute quantification is difficult due to the variable trapping efficiency (~40-60%). Solution: Use a calibration curve using a known NO donor (e.g., SNAP or PROLI NONOate) in the same buffer system with the same concentration of Fe-MGD.
References
-
Komarov, A., et al. (1993).[9] "In vivo spin trapping of nitric oxide in mice." Biochemical and Biophysical Research Communications, 195(3), 1191-1198.[9]
-
Lai, C. S., & Komarov, A. M. (1994).[7] "Spin trapping of nitric oxide produced in vivo in septic-shock mice." FEBS Letters, 345(2-3), 120-124.[7]
-
Tsuchiya, K., et al. (2000).[10] "Nitric oxide-forming reaction between the iron-N-methyl-D-glucamine dithiocarbamate complex and nitrite." Journal of Biological Chemistry, 275(3), 1551-1556.
-
Vanin, A. F., et al. (2012). "Iron-dithiocarbamate complexes as spin traps for nitric oxide detection in biological systems."[2][5][7][8] Cellular and Molecular Life Sciences, 69, 3035-3049.
-
Kotake, Y., et al. (1996). "Continuous monitoring of cellular nitric oxide generation by spin trapping with an iron-dithiocarbamate complex." Biochimica et Biophysica Acta (BBA), 1289(3), 305-310.
Sources
- 1. Cas 91840-27-6 | MGD SODIUM SALT MONOHYDRATE - Anbu Chem [finechemical.net]
- 2. Spin trapping of nitric oxide by ferro-chelates: kinetic and in vivo pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MGD SODIUM SALT MONOHYDRATE | 91840-27-6 [chemicalbook.com]
- 5. Electron-paramagnetic resonance spectroscopy using N-methyl-D-glucamine dithiocarbamate iron cannot discriminate between nitric oxide and nitroxyl: implications for the detection of reaction products for nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Spin trapping of nitric oxide produced in vivo in septic-shock mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo spin trapping of nitric oxide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide-forming reaction between the iron-N-methyl-D-glucamine dithiocarbamate complex and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
